molecular formula C16H22N4O10 B116752 2-[(Azidoacetyl)amino]-2-deoxy-D-glucopyranose 1,3,4,6-tetraacetate CAS No. 98924-81-3

2-[(Azidoacetyl)amino]-2-deoxy-D-glucopyranose 1,3,4,6-tetraacetate

Cat. No. B116752
CAS RN: 98924-81-3
M. Wt: 430.37 g/mol
InChI Key: HGMISDAXLUIXKM-ALTVCHKUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(Azidoacetyl)amino]-2-deoxy-D-glucopyranose 1,3,4,6-tetraacetate (abbreviated as 2-ADA-2-DG 1,3,4,6-TA) is a synthetic compound with potential applications in biochemistry, medicinal chemistry and drug discovery. It is a glycosyl donor that can be used to synthesize a variety of glycosides and glycoconjugates. In addition, 2-ADA-2-DG 1,3,4,6-TA also serves as an intermediate in the synthesis of other compounds, such as 2-azido-2-deoxy-D-glucose (2-ADG).

Scientific Research Applications

Synthesis and Chemical Properties

2-[(Azidoacetyl)amino]-2-deoxy-D-glucopyranose 1,3,4,6-tetraacetate, a derivative of 2-amino-2-deoxy-D-glucose, has been extensively studied for its synthesis and chemical properties. For instance, reactions of 2-amino-2-deoxy-D-glucose with various esters and compounds lead to the formation of derivatives like 2-[2-(1-alkoxycarbonyl-1-propenyl)amino]-2-deoxy-D-glucopyranoses, demonstrating the compound's reactivity and potential for derivatization in carbohydrate chemistry (Gómez Sánchez, Cert Ventulá, & Scheidegger, 1971).

Use in Glycoconjugate Synthesis

The compound serves as an important intermediate in the synthesis of glycoconjugates. For example, its conversion into glycosyl donors aids in the stereoselective synthesis of glycosidic linkages, crucial for developing biologically relevant glycoconjugates (Pavliak & Kováč, 1991).

Application in Antitumor Studies

In antitumor studies, derivatives of 2-amino-2-deoxy-D-glucose, similar to 2-[(Azidoacetyl)amino]-2-deoxy-D-glucopyranose 1,3,4,6-tetraacetate, have shown promising results. For instance, derivatives have been synthesized with high activity on certain types of tumors, indicating potential therapeutic applications (Shkodinskaia et al., 1979).

Formation of Novel Glycoconjugates

The compound is also instrumental in the formation of novel glycoconjugates, demonstrating versatility in carbohydrate chemistry. This includes its use in producing derivatives for medical applications where D-glucosamine is a core scaffold, underscoring its relevance in medicinal chemistry (Di Salvo et al., 2018).

properties

IUPAC Name

[(2R,3S,4R,5R)-3,4,6-triacetyloxy-5-[(2-azidoacetyl)amino]oxan-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N4O10/c1-7(21)26-6-11-14(27-8(2)22)15(28-9(3)23)13(16(30-11)29-10(4)24)19-12(25)5-18-20-17/h11,13-16H,5-6H2,1-4H3,(H,19,25)/t11-,13-,14-,15-,16?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGMISDAXLUIXKM-ALTVCHKUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)OC(=O)C)NC(=O)CN=[N+]=[N-])OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H](C(O1)OC(=O)C)NC(=O)CN=[N+]=[N-])OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N4O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(Azidoacetyl)amino]-2-deoxy-D-glucopyranose 1,3,4,6-tetraacetate

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